

Reactivity of Dimethylphosphine with Main Group Elements: A Technical Guide

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Compound of Interest

Compound Name: Dimethylphosphine

Cat. No.: B1204785

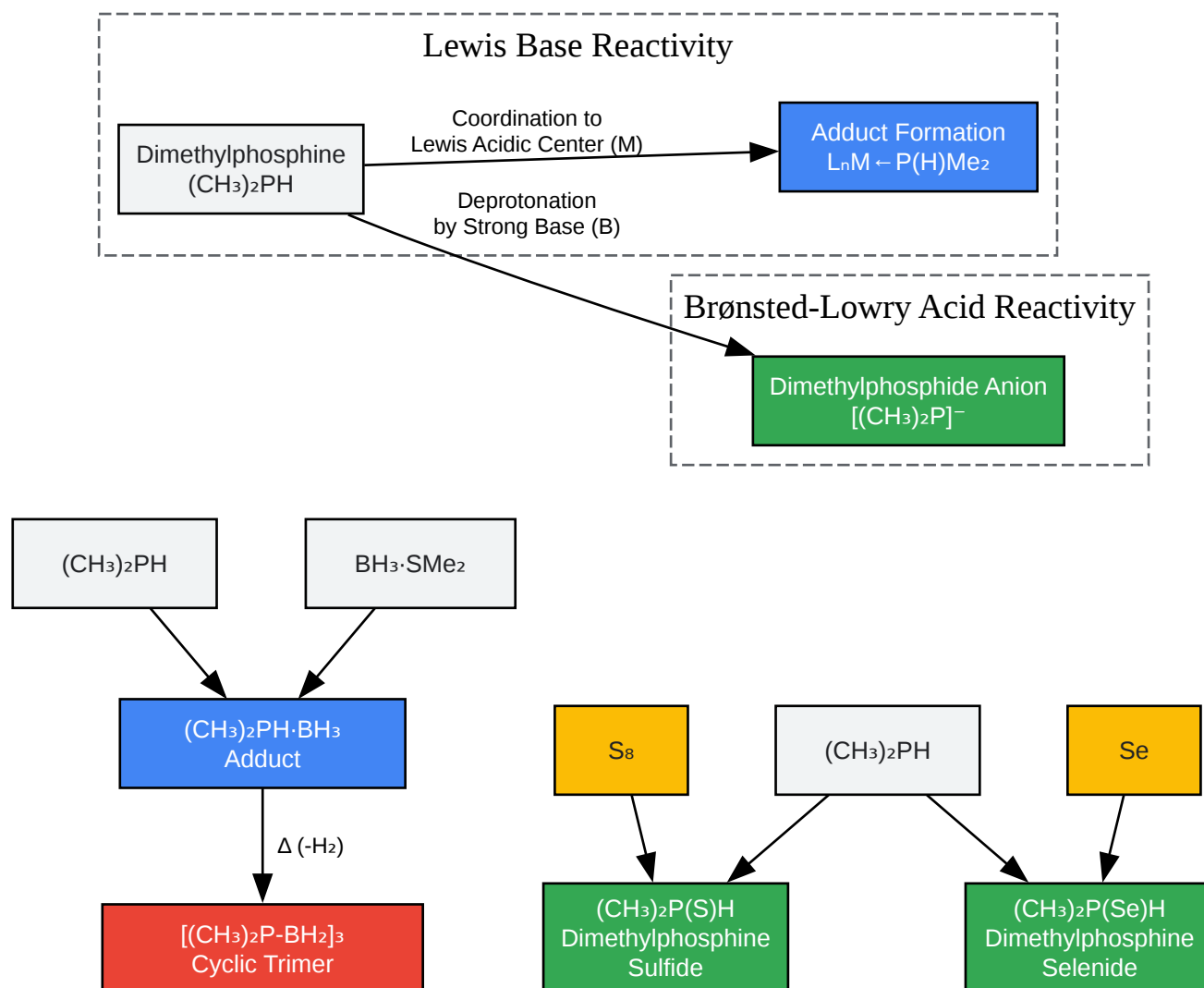
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This in-depth technical guide explores the reactivity of **dimethylphosphine** ((CH₃)₂PH) with main group elements. **Dimethylphosphine**, a secondary phosphine, is a versatile reagent in organophosphorus chemistry. Its reactivity is characterized by the presence of a lone pair on the phosphorus atom, a polar P-H bond, and the ability to undergo oxidative additions and form a variety of coordination compounds. This guide provides a systematic overview of its reactions with elements from Groups 1, 2, 13, 14, 15, 16, and 17, presenting available quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction pathways.

Core Reactivity Principles of Dimethylphosphine

The reactivity of **dimethylphosphine** is primarily governed by two features: the nucleophilic phosphorus center and the acidic P-H proton. This duality allows it to act as both a Lewis base and a Brønsted-Lowry acid, leading to a rich and varied chemistry with main group elements.



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